molecular formula C10H6BrNO2S B3587737 5-(3-Bromobenzylidene)thiazolidine-2,4-dione CAS No. 300817-50-9

5-(3-Bromobenzylidene)thiazolidine-2,4-dione

Cat. No.: B3587737
CAS No.: 300817-50-9
M. Wt: 284.13 g/mol
InChI Key: ULWSONREDISANN-YVMONPNESA-N
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Description

5-(3-Bromobenzylidene)thiazolidine-2,4-dione is a specialized thiazolidinedione (TZD) derivative of significant interest in medicinal chemistry and biological research. This compound serves as a key scaffold in the development of novel bioactive molecules and is synthesized via Knoevenagel condensation, a reaction efficiently facilitated by green chemistry methods such as deep eutectic solvents (DES) . Thiazolidinedione derivatives possess a wide spectrum of reported pharmacological activities, including antimicrobial, antioxidant, antidiabetic, and anti-inflammatory effects . Specifically, this class of compounds has demonstrated potential as inhibitors of the soy lipoxygenase (LOX) enzyme, with some derivatives showing inhibition activity up to 76.3% in experimental settings . Lipoxygenase enzymes are involved in the oxidation of polyunsaturated fatty acids and are a relevant target in biochemical research . The presence of the bromobenzylidene substituent is a critical structural feature that influences the compound's electronic properties and its binding affinity to biological targets, which can be further investigated through QSAR and molecular docking studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWSONREDISANN-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 3 Bromobenzylidene Thiazolidine 2,4 Dione and Its Analogues

Conventional Synthetic Routes to the Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione (TZD) scaffold is a fundamental building block for a wide range of biologically active compounds. nih.gov The most established and conventional method for synthesizing this core structure involves the condensation reaction between thiourea (B124793) and an α-haloacetic acid, typically chloroacetic acid. nih.govnih.govnih.gov This reaction is generally performed in an aqueous medium, often with the addition of a strong acid like concentrated hydrochloric acid, and requires heating under reflux to proceed to completion. nih.govsemanticscholar.org

The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetic acid, leading to the displacement of the chloride ion. This is followed by an intramolecular cyclization and subsequent hydrolysis of the imino group to yield the final thiazolidine-2,4-dione ring. The simplicity of the starting materials and the straightforward nature of the reaction have made it a widely adopted method for producing the TZD core. nih.govsemanticscholar.org

Table 1: Conventional Synthesis of Thiazolidine-2,4-dione Core

Reactant 1Reactant 2Solvent/CatalystGeneral ConditionsProduct
ThioureaChloroacetic AcidWater / Conc. HClRefluxThiazolidine-2,4-dione
ThioureaMonochloroacetic AcidWaterRefluxThiazolidine-2,4-dione

Knoevenagel Condensation for the Formation of 5-Benzylidene Moieties in Thiazolidine-2,4-diones

The introduction of the 5-benzylidene moiety onto the thiazolidine-2,4-dione core is most commonly achieved through the Knoevenagel condensation. researchgate.netresearchgate.net This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene (B1212753) compound—in this case, the C-5 position of the TZD ring—with a carbonyl compound, such as an aromatic aldehyde. researchgate.netderpharmachemica.com To synthesize the specific compound 5-(3-Bromobenzylidene)thiazolidine-2,4-dione, 3-bromobenzaldehyde (B42254) is reacted with the TZD core.

This reaction is typically catalyzed by a mild base. wikipedia.org The mechanism begins with the base abstracting a proton from the active methylene group at the C-5 position of the TZD, forming a nucleophilic enolate ion. This ion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product, the 5-benzylidene-thiazolidine-2,4-dione. organic-chemistry.org

A variety of catalysts and conditions have been employed for this condensation, with the choice often influencing reaction times and yields. Common conventional catalysts include piperidine (B6355638) in ethanol (B145695) or sodium acetate (B1210297) in acetic acid, usually requiring reflux conditions. nih.govresearchgate.netderpharmachemica.comijsrst.com

Table 2: Catalysts and Conditions for Knoevenagel Condensation of TZDs with Aromatic Aldehydes

AldehydeCatalystSolventConditionsYield
Aromatic AldehydesPiperidineEthanolReflux, 8-9 h54-80% nih.gov
Aromatic AldehydesSodium AcetateAcetic AcidRefluxNot Specified researchgate.netderpharmachemica.com
Aromatic AldehydesPiperidinium AcetateToluene or DMFReflux or MicrowaveNot Specified researchgate.net
3-FluorobenzaldehydeCholine chloride/N-methylurea (DES)Deep Eutectic SolventNot Specified31.4% nih.gov
4-DimethylaminobenzaldehydeCholine chloride/N-methylurea (DES)Deep Eutectic SolventNot Specified90.9% nih.govfrontiersin.org
2-MethoxybenzaldehydeCholine chloride/N-methylurea (DES)Deep Eutectic SolventNot Specified71.0% nih.govfrontiersin.org

Derivatization Strategies at the N-3 Position of the Thiazolidine-2,4-dione Ring

Further structural diversity in TZD derivatives can be achieved by modifying the imidic nitrogen at the N-3 position of the ring. The proton attached to this nitrogen is acidic and can be readily substituted, allowing for the introduction of various functional groups, most commonly via N-alkylation or N-acylation. arkat-usa.orgresearchgate.net

Conventional N-alkylation often involves a two-step procedure. First, the TZD is treated with a base (e.g., potassium carbonate, sodium hydride) to deprotonate the N-3 position and form a nucleophilic salt. This salt is then reacted with an alkyl or benzyl (B1604629) halide in an SN2 reaction to furnish the N-substituted product. arkat-usa.orgresearchgate.net For instance, 5-arylidenethiazolidine-2,4-dione potassium salts have been reacted with 4-bromobenzyl bromide in dry acetone (B3395972) to produce N-benzylated derivatives. researchgate.netresearchgate.net However, these two-step methods can suffer from drawbacks such as long reaction times, elevated temperatures, and the generation of significant waste. arkat-usa.org

More recent developments have led to efficient one-step N-alkylation protocols. One such method involves reacting the TZD with an alkyl bromide at room temperature using a small amount of a weak organic base like triethylamine, which provides the N-alkylated products exclusively and in high yields. arkat-usa.org This approach avoids the need for strong bases and harsh conditions, making it a more convenient and efficient alternative. arkat-usa.org

Table 3: Methods for N-3 Derivatization of Thiazolidine-2,4-diones

Starting MaterialReagentBase / SolventMethodKey Feature
Thiazolidine-2,4-dioneAlkyl/Benzyl HalideStrong Base (e.g., K₂CO₃)Two-step: Salt formation, then SN2 reactionConventional method arkat-usa.orgresearchgate.net
5-Arylidenethiazolidine-2,4-dione4-Bromobenzyl BromideFormation of Potassium Salt / Dry AcetoneTwo-step: Salt formation, then SN2 reactionSynthesis of N-benzyl derivatives researchgate.netresearchgate.net
Thiazolidine-2,4-dionen-AlkylbromideTriethylamineOne-step, room temperatureFast, high yield, mild conditions arkat-usa.org

Green Chemistry Approaches in the Synthesis of Thiazolidine-2,4-dione Derivatives

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally friendly methods for the synthesis of TZD derivatives, particularly for the Knoevenagel condensation step. nih.govscielo.br These green approaches focus on minimizing waste, avoiding hazardous organic solvents, using eco-friendly catalysts, and reducing energy consumption. researchgate.netderpharmachemica.com

Key green strategies include:

Solvent-Free Reactions: Performing the condensation under solvent-free or "grinding" conditions, often with a solid catalyst, eliminates the need for volatile organic solvents. researchgate.netscispace.comresearchgate.net

Aqueous Media: Utilizing water as a solvent is an economical and environmentally benign approach that can sometimes enhance reaction rates. derpharmachemica.com

Eco-Friendly Catalysts: A wide range of green catalysts have been explored, including natural products like L-tyrosine and baker's yeast, reusable catalysts such as potassium fluoride (B91410) on alumina (B75360) (KF-Al₂O₃), and inexpensive catalysts like ethylenediamine (B42938) diacetate (EDDA). researchgate.netderpharmachemica.comresearchgate.netrsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound sonication have been used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netresearchgate.net

Novel Solvent Systems: Deep eutectic solvents (DES) have emerged as promising green reaction media. nih.govfrontiersin.org These solvents can act as both the solvent and the catalyst, are often biodegradable, and can be recycled. nih.govresearchgate.net Similarly, polyethylene (B3416737) glycol (PEG) has been used as a recyclable solvent alternative. researchgate.net

These methodologies offer significant advantages, including operational simplicity, reduced pollution, lower costs, and often improved reaction efficiency. derpharmachemica.comscispace.com

Table 4: Green Chemistry Approaches for the Synthesis of 5-Arylidene-TZD Derivatives

Method/CatalystSolvent/ConditionsAdvantages
Deep Eutectic Solvents (e.g., Choline chloride/urea)Solvent acts as catalystHigh yields, recyclable, environmentally acceptable nih.govfrontiersin.orgresearchgate.net
L-tyrosineWater, Room TemperatureEnvironmentally benign, simple, high yields, short reaction time derpharmachemica.com
Ethylenediamine Diacetate (EDDA)Solvent-free, 80°CSimple work-up, reusable catalyst, high yields scispace.comresearchgate.net
Baker's YeastNot specifiedEcofriendly catalyst rsc.org
Microwave IrradiationVarious (e.g., Acetic Acid, DMF)Reduced reaction times, high yields researchgate.netderpharmachemica.com
Ultrasound SonicationAqueous mediaEnergy efficient, rapid, green solvent researchgate.net
Magnetic Nanoparticles (Fe₃O₄ MNPs)Green conditionsVersatile, environmentally sustainable, reusable catalyst rsc.org

Molecular Design and Structural Elucidation of 5 3 Bromobenzylidene Thiazolidine 2,4 Dione Derivatives

Conformational Analysis and Geometrical Isomerism (e.g., E/Z Isomerism at the Benzylidene Moiety)

The geometry of 5-benzylidene-thiazolidine-2,4-dione derivatives is defined by the exocyclic double bond that connects the benzylidene group to the thiazolidine-2,4-dione (TZD) ring. This bond restricts rotation, giving rise to geometrical isomers, designated as E and Z configurations. docbrown.info The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond carbons.

Z-isomer: The higher priority groups (the phenyl ring and the sulfur atom of the TZD ring) are on the same side of the double bond.

E-isomer: The higher priority groups are on opposite sides of the double bond.

The Knoevenagel condensation reaction, a common method for synthesizing these compounds, typically yields the thermodynamically more stable Z-isomer. eie.grmdpi.com Computational studies using Density Functional Theory (DFT) have further confirmed that the Z-isomer is energetically more favorable. eie.gr Conformational analysis also reveals that these molecules tend to adopt an exo conformation, which is more stable than the endo form by approximately 3 kcal/mol. eie.gr This preference is supported by 2D-NOESY NMR experiments, which show no spatial correlation between the N-H proton of the thiazolidine (B150603) ring and the vinylic proton of the benzylidene moiety. eie.gr

Spectroscopic Characterization Techniques for Thiazolidine-2,4-dione Compounds

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized 5-(3-Bromobenzylidene)thiazolidine-2,4-dione and its derivatives. Techniques such as NMR, IR, and Mass Spectrometry provide detailed information about the molecular structure. niscpr.res.inbiointerfaceresearch.com

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for confirming the structure of thiazolidine-2,4-dione derivatives. The chemical shifts provide precise information about the chemical environment of each proton and carbon atom.

¹H-NMR: The ¹H-NMR spectra of 5-benzylidene-thiazolidine-2,4-dione derivatives show characteristic signals. A key signal is a singlet for the exocyclic vinylic proton (-CH=), which typically appears in the range of δ 7.7-8.1 ppm. biointerfaceresearch.comnih.govnih.gov The proton of the N-H group in the thiazolidine ring is observed as a broad singlet at a downfield chemical shift, often around δ 10.3-12.4 ppm. biointerfaceresearch.comnih.gov The aromatic protons of the 3-bromobenzylidene group would exhibit complex multiplets in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns determined by their substitution.

¹³C-NMR: In the ¹³C-NMR spectra, the two carbonyl carbons (C=O) of the thiazolidine-2,4-dione ring are distinctly observed at downfield shifts, typically between δ 165 and 171 ppm. nih.govnih.gov The carbons of the exocyclic double bond appear in the δ 119-144 ppm range. nih.gov Aromatic carbons resonate in their characteristic region of δ 120-140 ppm.

Table 1: Representative ¹H-NMR Spectral Data for 5-Arylidene-thiazolidine-2,4-dione Derivatives.
Compound DerivativeNH (δ ppm)CH= (δ ppm)Aromatic-H (δ ppm)Other Signals (δ ppm)
5-(3-Methyl-arylidene) nih.gov8.49 (s, 1H)7.73 (s, 1H)6.95-7.31 (m, 4H)2.36 (s, 3H, CH₃)
5-(3-Nitro-arylidene) nih.gov8.49 (s, 1H)7.37 (s, 1H)7.54-8.35 (m, 4H)-
5-(3,4-Dichloro-arylidene) nih.gov8.50 (s, 1H)7.77 (s, 1H)7.38-7.52 (m, 3H)-
5-(2-Chlorobenzylidene) nih.gov10.97 (s, 1H)8.11 (s, 1H)6.72-7.94 (m, Ar-H)4.61 (s, 2H, CH₂)
Table 2: Representative ¹³C-NMR Spectral Data for 5-Arylidene-thiazolidine-2,4-dione Derivatives (in Acetone-d₆).
Compound DerivativeC=O (δ ppm)C₅ (heterocycle) (δ ppm)CH= (δ ppm)Aromatic-C (δ ppm)
5-(3-Methyl-arylidene) nih.gov169.86, 167.89119.55143.18125.93, 126.60, 128.93, 129.51, 133.87, 136.18
5-(3-Nitro-arylidene) nih.gov169.86, 166.88119.55143.65122.14, 123.06, 130.16, 131.91, 136.25, 148.74
5-(3,4-Dichloro-arylidene) nih.gov169.86, 166.89119.17143.13127.26, 129.49, 130.71, 131.79, 133.15, 134.42

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectra of this compound and its analogs exhibit characteristic absorption bands. Strong absorption peaks corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the TZD ring are typically observed in the range of 1660–1750 cm⁻¹. nih.govnih.gov The stretching vibration of the exocyclic C=C bond is found around 1570–1590 cm⁻¹. nih.gov The N-H stretching vibration usually appears as a broad band in the region of 3100–3400 cm⁻¹. biointerfaceresearch.comchemrevlett.com

Table 3: Characteristic IR Absorption Bands for 5-Arylidene-thiazolidine-2,4-dione Derivatives (ν_max in cm⁻¹).
Functional GroupTypical Wavenumber Range (cm⁻¹)Reference
N-H stretch3100 - 3400 biointerfaceresearch.comchemrevlett.com
C=O stretch (asymmetric & symmetric)1660 - 1750 nih.govnih.gov
C=C stretch (exocyclic)1570 - 1590 nih.gov
C-N stretch1300 - 1380 chemrevlett.com
C-S stretch700 - 750 chemrevlett.com

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of synthesized compounds. ijpbs.comdlsu.edu.ph For this compound (C₁₀H₆BrNO₂S), the expected molecular weight is approximately 283.13 g/mol . In mass spectra, the molecular ion peak (M⁺) would be observed, characteristically showing two peaks (M⁺ and M⁺+2) of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to analyze the purity and confirm the identity of the final products. niscpr.res.in

X-ray Crystallography Studies of Thiazolidine-2,4-dione Compounds

Single-crystal X-ray diffraction provides definitive proof of a molecule's structure, offering precise data on bond lengths, bond angles, and three-dimensional conformation in the solid state. Although a crystal structure for the exact 3-bromo derivative is not detailed in the provided context, data from closely related analogs, such as (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, offers significant insights. nih.gov

In the crystal structure of this analog, the molecule adopts the expected Z-configuration around the exocyclic C=C double bond. nih.gov The thiazolidine ring and the benzene (B151609) ring are nearly coplanar, with a very small dihedral angle between them (e.g., 5.78 (14)°), which facilitates π-conjugation across the molecule. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds. Typically, N-H···O hydrogen bonds form between the NH group of one molecule and a carbonyl oxygen of a neighboring molecule, often creating centrosymmetric dimers with an R₂²(8) graph-set motif. nih.gov These dimers can be further linked into more complex networks, such as ribbons or layers, through other interactions like C-H···O or, if present, O-H···O hydrogen bonds. nih.gov These detailed structural features are essential for understanding intermolecular interactions in biological systems.

Structure Activity Relationship Sar Studies of Thiazolidine 2,4 Dione Derivatives

Impact of Substituent Variation at the C-5 Position on Biological Activities

The C-5 position of the thiazolidine-2,4-dione ring is a common site for modification, typically through a Knoevenagel condensation reaction with various aromatic aldehydes to form 5-arylidene derivatives. scielo.brresearchgate.net The electronic and steric properties of the substituents on the aromatic ring at this position play a crucial role in determining the compound's biological activity.

Research into the antimicrobial properties of 5-arylidene-thiazolidine-2,4-diones has shown that the nature and position of the substituent on the benzylidene moiety are critical. For instance, in a series of compounds tested against Staphylococcus aureus, derivatives with specific functional groups demonstrated notable bacteriostatic action. scielo.br One study highlighted that a compound featuring a 3-bromo substituent on the benzylidene ring, combined with other groups, showed significant antimicrobial activity. scielo.br Another study found that the introduction of 4-chloro, 4-bromo, or 3,4,5-trimethoxy substituents to the benzylidene moiety resulted in potent aldose reductase inhibitors, which are relevant in managing diabetic complications. nih.gov

In the context of anticancer activity, substitutions at the C-5 position have yielded promising results. A series of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated for their efficacy against a panel of 60 human tumor cell lines. nih.gov One derivative, in particular, showed potent activity against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer, with GI50 values in the low micromolar range. nih.gov This highlights the potential of targeting specific cancer types through strategic C-5 modifications.

The following table summarizes the biological activities of various C-5 substituted TZD derivatives based on published research findings.

Compound IDC-5 Substituent (on benzylidene ring)Target/ActivityKey FindingsReference(s)
3j 3-Bromo, 4-Hydroxy, 5-MethoxyAntibacterial (S. aureus)Showed predominantly bacteriostatic action with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL. scielo.br
3f 4-DimethylaminobenzylAntibacterial (S. aureus)Exhibited bacteriostatic action with a MIC of 62.5 µg/mL. scielo.br
5d 4-(2-(piperidin-1-yl)ethoxy)AnticancerActive against 60 human tumor cell lines, with GI50 values as low as 1.11 μM for breast cancer and 1.15 μM for renal cancer. nih.gov
8b 4-Bromobenzylidene (with benzothiazole (B30560) at N-3)Aldose Reductase InhibitionPotent inhibitor with an IC50 value of 0.16 µM. nih.gov
5a 4-Nitrobenzylidene (with 4-nitrophenacyl at N-3)Aldose Reductase InhibitionThe most potent inhibitor in its series with an IC50 value of 0.22 µM. nih.gov

Influence of N-3 Substitution on Biological Potency and Selectivity

Studies have shown that both substituted and unsubstituted N-3 positions can be favorable, depending on the biological target. For the inhibition of P. aeruginosa PhzS, an enzyme involved in virulence factor biosynthesis, an unsubstituted nitrogen on the TZD ring was found to be crucial for activity. nih.gov In contrast, for other applications, N-3 substitution is a key strategy to enhance potency. For example, the synthesis of (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives introduced an acetic acid moiety at the N-3 position, leading to compounds with notable anticancer and antimicrobial activities. researchgate.net One such derivative exhibited significant activity against HeLa, HT29, A549, and MCF-7 cancer cell lines, with IC50 values ranging from 38 to 55 μM. researchgate.net

The interplay between substitutions at the N-3 and C-5 positions is also a vital consideration in SAR studies. A study on aldose reductase inhibitors developed hybrid molecules by combining different benzylidene moieties at C-5 with either a 4-nitro phenacyl group or a benzothiazole scaffold at N-3. nih.gov This dual modification strategy led to the identification of highly potent inhibitors, demonstrating that synergistic effects between the two substitution sites can be harnessed to optimize biological activity. nih.gov For example, a compound with a 4-nitrobenzylidene at C-5 and a 4-nitrophenacyl group at N-3 was a highly effective aldose reductase inhibitor. nih.gov

The following table illustrates the impact of N-3 substitutions on the biological activity of TZD derivatives.

Compound IDN-3 SubstituentC-5 SubstituentTarget/ActivityKey FindingsReference(s)
13 Unsubstituted (-H)2,4-dimethoxyphenylP. aeruginosa PhzS InhibitionShowed a 10-fold improvement in affinity (Kd= 1.68 µM) compared to the initial hit, highlighting the importance of the unsubstituted N-H group for this target. nih.gov
3a Acetic AcidUnsubstituted benzylideneAnticancerExhibited notable activity against four cancer cell lines (HeLa, HT29, A549, MCF-7) with IC50 values between 38 and 55 μM. researchgate.net
8b Benzothiazole scaffold4-BromobenzylideneAldose Reductase InhibitionPotent inhibitor (IC50 = 0.16 µM), showing the benefit of a complex heterocyclic substituent at N-3. nih.gov
5a 4-Nitro phenacyl4-NitrobenzylideneAldose Reductase InhibitionPotent inhibitor (IC50 = 0.22 µM), demonstrating a successful combination of electron-withdrawing groups at both N-3 and C-5. nih.gov

Stereochemical Considerations in Structure-Activity Relationships (e.g., E/Z Isomer Effects)

The Knoevenagel condensation used to synthesize 5-benzylidene-thiazolidine-2,4-diones creates a double bond between the C-5 of the TZD ring and the benzylic carbon. This exocyclic double bond can exist as two geometric isomers: E (entgegen) and Z (zusammen). The spatial arrangement of the benzylidene group relative to the TZD ring can significantly influence how the molecule interacts with its biological target.

Studies have shown that the synthesis of these derivatives often leads preferentially to the Z-isomer, which is suggested to be the more thermodynamically stable configuration. nih.gov The characterization of various 5-arylidene derivatives using 1H NMR spectroscopy has confirmed the formation of the Z-isomer. nih.gov For instance, the synthesis of new (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives specifically yielded the Z configuration. researchgate.net

While many studies report the synthesis of the Z-isomer, the distinct biological activities of the E versus Z isomers are not always explicitly compared. However, the principle that stereochemistry is critical to drug action is well-established. nih.gov The two enantiomers or geometric isomers of a molecule can have different pharmacological profiles, with one isomer being responsible for the therapeutic effect while the other may be inactive or contribute to off-target effects. nih.gov The fixed, rigid conformation of the E and Z isomers dictates their three-dimensional shape, which is a key determinant for binding to specific receptors or enzyme active sites. Therefore, controlling and characterizing the stereochemistry of 5-benzylidene-thiazolidine-2,4-diones is a critical aspect of rational drug design for this class of compounds.

Ligand Efficiency and Fragment-Based Design Principles in Thiazolidine-2,4-diones

In modern drug discovery, principles such as fragment-based drug design (FBDD) and metrics like ligand efficiency (LE) are increasingly employed to optimize lead compounds. LE is a measure of the binding energy per heavy atom, helping to identify small, efficient fragments that can be grown into more potent drug candidates. The TZD scaffold is well-suited for such approaches.

One study effectively used a molecular simplification strategy to improve the ligand efficiency of a TZD-based inhibitor for P. aeruginosa PhzS. nih.gov The initial hit compound was relatively large and had a low LE of 0.21. By simplifying the molecule to a fragment-like TZD derivative, the researchers achieved a 10-fold improvement in binding affinity and more than doubled the ligand efficiency to 0.45. nih.gov This demonstrates that focusing on the core TZD scaffold and its essential interactions can lead to more efficient and promising lead compounds. nih.gov

Similarly, an integrated approach combining FBDD and virtual screening was used to discover new TZD derivatives with antidiabetic potential as PPAR-γ agonists. nih.govresearchgate.net By designing novel variations of the TZD core and screening them computationally, researchers identified compounds with high docking scores and significant hypoglycemic effects in vivo, comparable to the reference drug pioglitazone. nih.govresearchgate.net This highlights the power of using computational tools and fragment-based principles to explore the chemical space around the TZD nucleus and rationally design new therapeutic agents. nih.gov

Computational Chemistry and in Silico Analysis of 5 3 Bromobenzylidene Thiazolidine 2,4 Dione

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-(3-Bromobenzylidene)thiazolidine-2,4-dione and its analogs, docking studies have been instrumental in identifying potential biological targets and understanding the key molecular interactions that govern their activity.

Research has shown that 5-benzylidene-thiazolidine-2,4-dione derivatives are promising inhibitors for several enzymes implicated in metabolic diseases. Docking studies against Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes, revealed that these compounds fit within the active site and form crucial interactions. mdpi.com Key interactions often involve hydrogen bonds with amino acid residues like ASP48 and electrostatic or hydrophobic interactions with residues such as ALA217, CYS215, ILE219, and PHE182. mdpi.com Similarly, these derivatives have been docked into the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a well-known target for TZD-based antidiabetic drugs. nih.govnih.gov The thiazolidine-2,4-dione core is essential for anchoring the ligand within the receptor's binding pocket.

A study on lipoxygenase inhibition also utilized molecular docking to understand the binding modes of a series of compounds including this compound. nih.govfrontiersin.org These simulations provide critical insights into the structure-activity relationships, guiding the synthesis of derivatives with improved inhibitory potential.

Protein TargetTherapeutic AreaKey Interacting Residues (General for the Scaffold)Significance of Interaction
Protein Tyrosine Phosphatase 1B (PTP1B)Anti-diabeticASP48, PHE182, ALA217, CYS215, ILE219Hydrogen bonding and hydrophobic interactions essential for inhibitory activity. mdpi.com
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)Anti-diabeticNot specified in abstractsActivation of this nuclear receptor modulates glucose and lipid metabolism. nih.govresearchgate.net
LipoxygenaseAnti-inflammatoryNot specified in abstractsInhibition of the enzyme can reduce inflammatory processes. nih.govfrontiersin.org
α-amylaseAnti-diabeticNot specified in abstractsInhibition slows carbohydrate digestion, managing post-prandial glucose levels. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. jmaterenvironsci.com For derivatives of this compound, QSAR has been successfully employed to predict their potency against various biological targets and to understand which molecular properties are key for their activity.

In one study, a robust QSAR model was developed for a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors. mdpi.com The model, which used multiple linear regression (MLR), achieved a high correlation coefficient (R²) of 0.942, indicating excellent predictive power. mdpi.comnih.gov The descriptors in the model highlighted the importance of specific structural features for inhibitory activity. Other QSAR studies have been performed on TZD derivatives for their activity as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and for their antimicrobial properties against Staphylococcus aureus. jmaterenvironsci.comlew.ro These models often incorporate a variety of descriptors, including electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molar volume), and lipophilic (e.g., logP) properties. lew.rostmjournals.in

Predicted Biological ActivityStatistical MethodKey Model StatisticsTypes of Descriptors Used
PTP1B InhibitionMultiple Linear Regression (MLR)R² = 0.9421D, 2D, and 3D structural descriptors. mdpi.comnih.gov
Antimicrobial (S. aureus)Multiple Linear Regression (MLR)R = 0.981Calculated from Gaussian 09, MarvinSketch, and ACD/ChemSketch. jmaterenvironsci.com
15-PGDH InhibitionMLR and Artificial Neural Network (ANN)R² = 0.962 (MLR), R² = 0.996 (ANN)Polarizability, molar volume, hydration energy, HOMO/LUMO energies, atomic net charges. lew.ro
Antitubercular ActivityNot specifiedR² = 0.909MLFER_S, GATSe2, Shal, EstateVSA 6, SpMAD_Dzs 6. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com For this compound, DFT calculations provide fundamental insights into its geometry, electronic distribution, and chemical reactivity.

Studies typically employ methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G+(d,p) to optimize the molecular geometry and calculate various electronic properties. mdpi.combiointerfaceresearch.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. lew.ro A smaller gap suggests the molecule is more reactive.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are used to predict how the molecule will interact with biological receptors. mdpi.com The MEP can identify regions that are likely to act as hydrogen bond donors or acceptors, which is crucial for understanding ligand-receptor binding. biointerfaceresearch.com

Calculated PropertySignificanceTypical Computational Method
Optimized Molecular GeometryProvides the most stable 3D conformation of the molecule.DFT/B3LYP/6-311G+(d,p). mdpi.com
HOMO EnergyRelates to the molecule's ability to donate electrons. lew.roDFT/B3LYP. biointerfaceresearch.com
LUMO EnergyRelates to the molecule's ability to accept electrons. lew.roDFT/B3LYP. biointerfaceresearch.com
HOMO-LUMO Energy GapIndicates chemical reactivity and stability. lew.roCalculated from HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP)Maps charge distribution to predict sites for electrophilic and nucleophilic attack and hydrogen bonding. mdpi.comDFT/B3LYP. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding.

For TZD derivatives, MD simulations have been used to validate docking results and confirm the stability of the ligand within the active site of its target protein, such as PPAR-γ or PTP1B. mdpi.comnih.gov A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. nih.gov A stable RMSD value over the simulation time (e.g., 100-150 ns) indicates that the complex has reached equilibrium and the ligand remains stably bound. nih.govresearchgate.net Other parameters like the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein are flexible and which are rigid upon ligand binding. These simulations provide a more realistic representation of the molecular interactions in a physiological environment. nih.gov

Protein TargetSimulation DurationKey Stability MetricsFinding
PPAR-γ100 nsRoot Mean Square Deviation (RMSD). nih.govThe ligand-protein complex remained stable throughout the simulation, confirming the binding mode predicted by docking. nih.gov
PTP1BNot specifiedRMSD, Interaction Dynamics. mdpi.comProvided additional insights into the stability and dynamic interactions of the top-ranked designed compounds. mdpi.com
VEGFR-2100 nsRMSD, Binding Free Energy. nih.govSimulations confirmed the affinity and stability of TZD-based inhibitors in the VEGFR-2 active site. nih.gov

In Silico Ligand Screening and Virtual Library Design for Thiazolidine-2,4-dione Derivatives

In silico ligand screening, or virtual screening, is a computational method used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.net The TZD scaffold, being a "privileged structure" in medicinal chemistry, is an excellent starting point for the design of virtual libraries.

The process often begins with the creation of a large virtual library of TZD derivatives through techniques like R-group enumeration, where various chemical groups are computationally attached to the core scaffold. researchgate.net This library, which can contain thousands of compounds, is then filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, to remove compounds with poor pharmacokinetic properties. The remaining compounds undergo a hierarchical docking procedure. This typically involves a fast, high-throughput virtual screening (HTVS) to quickly assess all compounds, followed by more accurate and computationally intensive docking modes like Standard Precision (SP) and Extra Precision (XP) for the most promising candidates. researchgate.net This approach was successfully used to screen 6,250 TZD derivatives to identify novel α-amylase inhibitors. researchgate.net Fragment-based drug design is another approach that has been integrated with virtual screening to explore the potential of novel TZD derivatives. researchgate.net

StepDescriptionExample Application
1. Library GenerationCreating a large, diverse set of virtual compounds based on the TZD scaffold using R-group enumeration.Generation of 6,250 TZD derivatives. researchgate.net
2. Drug-Likeness FilteringApplying filters like Lipinski's Rule of Five to remove compounds with undesirable properties.Pre-screening of the virtual library to improve hit quality. researchgate.net
3. High-Throughput Virtual Screening (HTVS)A rapid docking method to perform an initial screen of the entire library against the protein target.Initial docking into the α-amylase active site. researchgate.net
4. Standard Precision (SP) DockingA more refined docking calculation for the top-scoring hits from HTVS.Re-docking of promising hits to increase precision. researchgate.net
5. Extra Precision (XP) DockingThe most accurate and computationally expensive docking for the best candidates from the SP stage.Final selection of the top 4 hits for further analysis. researchgate.net

Future Directions and Research Challenges for 5 3 Bromobenzylidene Thiazolidine 2,4 Dione

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 5-benzylidene-2,4-thiazolidinediones often involves the Knoevenagel condensation, which can require harsh conditions, organic solvents, and long reaction times. A significant future direction lies in the development of green and sustainable synthetic protocols. researchgate.netnih.gov Researchers are increasingly focusing on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Key areas of development include:

Catalyst Innovation: The use of novel, reusable catalysts is a primary objective. Green catalysts such as silica-supported iodine, ethylenediamine (B42938) diacetate (EDDA), and alum (KAl(SO₄)₂·12H₂O) have shown promise in facilitating the synthesis of 5-arylidene-2,4-thiazolidinediones with high yields and cleaner reaction profiles. researchgate.netnih.govpharmascholars.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. researchgate.netmdpi.com This technology offers a more energy-efficient alternative to conventional heating. mdpi.com

Green Solvents: A major challenge is replacing hazardous organic solvents like DMF and toluene. nih.govmdpi.com Future methodologies will increasingly employ water or deep eutectic solvents, which are non-toxic, biodegradable, and cost-effective. researchgate.netnih.govfrontiersin.org Solvent-free "grinding" methods are also being explored. researchgate.net

One-Pot Reactions: Designing multi-step syntheses in a single pot enhances efficiency by reducing the need for intermediate purification steps, thereby saving time, resources, and reducing waste.

Overcoming the challenge of scaling up these green methodologies for industrial production while maintaining cost-effectiveness will be crucial for the sustainable development of future 5-(3-Bromobenzylidene)thiazolidine-2,4-dione-based drug candidates.

Exploration of New Biological Targets and Therapeutic Pathways

While the TZD scaffold is well-known for its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in the context of diabetes, the future of this compound lies in exploring a wider array of biological targets. nih.govnih.gov Its derivatives have already shown activity against a variety of enzymes and receptors implicated in other diseases.

Future research should focus on:

Oncology Targets: Derivatives of the 5-benzylidene-thiazolidine-2,4-dione core have demonstrated inhibitory activity against key cancer-related targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Pim protein kinases, and the Raf/MEK/ERK signaling pathway. nih.govresearchgate.netnih.gov Further investigation into its potential to modulate other cancer pathways, such as glucose transporters (GLUTs) or anti-apoptotic proteins like Bcl-2, presents a significant opportunity. nih.gov

Metabolic and Inflammatory Enzymes: Beyond PPAR-γ, related TZD compounds inhibit enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), aldose reductase (AR), α-glucosidase, and α-amylase, all of which are relevant to diabetes and its complications. nih.govijpbs.com A largely unexplored area is the potential of these compounds to inhibit Insulin-Degrading Enzyme (IDE), which could offer a novel approach to managing diseases like diabetes and Alzheimer's. mdpi.com

Infectious Diseases: The TZD scaffold has been investigated for antimicrobial properties. nih.gov A novel research avenue is the targeting of virulence factors in pathogenic bacteria, such as the inhibition of P. aeruginosa PhzS, an enzyme involved in the production of the virulence factor pyocyanin. nih.gov This approach could lead to new anti-infective agents that disarm pathogens rather than killing them, potentially reducing the pressure for antibiotic resistance.

A primary challenge will be to systematically screen this compound and its analogs against a broad panel of biological targets to uncover novel therapeutic applications and understand their polypharmacology.

Advanced Computational Approaches in Lead Optimization and Design

Computer-aided drug design (CADD) is indispensable for accelerating the discovery and optimization of new drug candidates. For this compound, these computational tools are crucial for rationally designing derivatives with enhanced activity and better pharmacokinetic profiles. mdpi.comnih.gov

Future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR): Robust QSAR models have been developed for 5-(substituted benzylidene)thiazolidine-2,4-diones to predict their inhibitory activity against targets like PTP1B. mdpi.comnih.gov Future models will need to incorporate larger and more diverse datasets to improve predictive accuracy and guide the synthesis of novel compounds with superior potency. mdpi.comnih.gov

Molecular Docking and Dynamics: Molecular docking studies are essential for predicting the binding modes of TZD derivatives within the active sites of target proteins like PTP1B and VEGFR-2. nih.govmdpi.comrsc.org These studies help identify key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for inhibitory activity. mdpi.com Molecular dynamics simulations further provide insights into the stability of the ligand-protein complex over time. nih.gov

ADMET Prediction: A significant challenge in drug development is poor pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). In silico tools are increasingly used to predict these properties early in the design phase, helping to prioritize compounds with favorable drug-like characteristics and reducing late-stage failures. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties, stability, and reactivity of the molecules themselves, providing fundamental insights that can inform the design of more effective inhibitors. mdpi.comnih.gov

The integration of these computational techniques creates a powerful workflow for designing and optimizing new derivatives of this compound, reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Development of Multimodal Action Compounds

The "one drug, one target" paradigm is increasingly being replaced by a multi-target approach, which can offer superior efficacy and a lower propensity for drug resistance, particularly in complex diseases like cancer and diabetes. nih.gov The TZD scaffold is structurally well-suited for the design of hybrid molecules or single molecules that can modulate multiple targets simultaneously. nih.govnih.gov

Promising future directions include:

Multi-Target Antidiabetic Agents: Researchers have designed TZD hybrids that concurrently inhibit several key enzymes in glucose metabolism, such as α-glucosidase, α-amylase, PTP1B, and DPP4. nih.govnih.gov This multi-pronged approach could lead to more comprehensive glycemic control than single-target agents. nih.gov

Dual-Target Anticancer Agents: In oncology, TZD derivatives are being developed as dual inhibitors that can block distinct oncogenic pathways. For example, compounds that simultaneously inhibit the Raf/MEK/ERK and PI3K/Akt pathways or target both kinases and histone deacetylases (HDACs) could overcome the resistance mechanisms that often plague single-target therapies. nih.gov

Molecular Hybridization: This strategy involves chemically linking the this compound pharmacophore with another known active moiety to create a new hybrid compound with dual activity. Examples include hybrids with succinimide, acridine, or 2-oxoquinoline scaffolds to create novel antidiabetic or anticancer agents. nih.govnih.govmdpi.com

The main challenge in this area is to achieve a balanced activity profile against the desired targets without introducing off-target toxicities. This requires careful molecular design, often guided by advanced computational modeling.

Strategies for Enhancing Selectivity and Potency against Specific Targets

While multi-target drugs are promising, achieving high potency and selectivity for a single, specific target remains a cornerstone of drug design, particularly for minimizing side effects. For this compound, structure-activity relationship (SAR) studies are key to fine-tuning its molecular structure for optimal performance against a given target. researchgate.net

Key strategies for optimization include:

Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene phenyl ring significantly influence biological activity. For instance, SAR studies on ERK1/2 inhibitors revealed that moving an ethoxy group from the 4- to the 2-position of the phenyl ring dramatically improved activity. researchgate.netcreighton.edu Systematic exploration of different substituents, including electron-donating and electron-withdrawing groups, is necessary to optimize interactions with the target's binding pocket.

Modification at the N-3 Position: The nitrogen atom at position 3 of the TZD ring is a common site for modification. Adding different functional groups at this position can alter the compound's physicochemical properties, such as solubility and membrane permeability, and can introduce new interactions with the target protein, thereby enhancing potency and selectivity. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres (chemical groups with similar physical or chemical properties) is a classic medicinal chemistry strategy. For example, replacing the TZD core with a rhodanine (B49660) core or altering linker moieties can modulate the compound's biological activity and pharmacokinetic profile. acs.org

The challenge lies in rationally applying these modifications. A deep understanding of the target protein's three-dimensional structure, often obtained from X-ray crystallography and computational docking, is crucial for designing modifications that enhance potency and selectivity while maintaining favorable drug-like properties. mdpi.comrsc.org

Q & A

Q. What are the standard synthetic routes for 5-(3-Bromobenzylidene)thiazolidine-2,4-dione?

The synthesis typically involves two key steps:

Formation of the thiazolidine-2,4-dione core : React α-haloketones (e.g., chloroacetic acid) with thiourea in water under basic conditions to form the thiazolidine-2,4-dione precursor .

Knoevenagel condensation : Introduce the 3-bromobenzylidene group by reacting the thiazolidine-2,4-dione with 3-bromobenzaldehyde in the presence of sodium acetate and glacial acetic acid. This step requires refluxing in ethanol for 4–6 hours to achieve yields of 60–75% .

Q. Key Reaction Conditions

StepReagents/ConditionsSolventTimeYield
Core formationChloroacetic acid, thiourea, NaOHWater2–3 h~70%
Knoevenagel3-Bromobenzaldehyde, NaOAc, AcOHEthanol4–6 h60–75%

Q. What analytical techniques confirm the structure and purity of this compound?

  • IR Spectroscopy : Identify characteristic peaks for C=O (1720–1750 cm⁻¹), C=S (1250–1300 cm⁻¹), and C-Br (550–650 cm⁻¹) .
  • 1H NMR : Confirm the benzylidene proton (δ 7.8–8.2 ppm, singlet) and aromatic protons from the 3-bromo substituent (δ 7.2–7.6 ppm) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₀H₆BrNO₂S requires C 43.82%, H 2.20%, N 5.11%, S 11.68%) .
  • Mass Spectrometry : Use ESI-MS to detect the molecular ion peak (m/z 274 for [M+H]⁺) .

Q. What solvent systems are optimal for purification and solubility studies?

  • Purification : Column chromatography with n-hexane/ethyl acetate (7:3 ratio) effectively separates impurities .
  • Recrystallization : Use ethanol-water mixtures (1:1) to obtain high-purity crystals .
  • Solubility : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, and dichloromethane, making these solvents suitable for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DOE) : Use factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, increasing acetic acid concentration (10–15%) enhances Knoevenagel condensation efficiency .
  • Computational Modeling : Employ density functional theory (DFT) to predict transition states and optimize reaction pathways. Tools like Gaussian or ORCA can model electronic effects of the bromo substituent on reaction kinetics .
  • In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions in real time .

Q. What methodologies are used to evaluate biological activity (e.g., anticancer, antimicrobial)?

  • Antimicrobial Testing : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure zone-of-inhibition diameters .
  • Anticancer Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare results to cisplatin and validate via apoptosis markers (e.g., caspase-3 activation) .
  • Oxidative Stress Studies : Measure ROS generation in cell-free systems using DCFH-DA probes and correlate with thiazolidinedione redox activity .

Q. How should researchers address contradictions in biological activity data?

  • Replication : Repeat assays under standardized conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition to isolate target pathways (e.g., PPAR-γ for antidiabetic activity) .
  • Data Integration : Combine experimental results with cheminformatics (e.g., molecular docking using AutoDock Vina) to reconcile discrepancies between in vitro and in silico data .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours and monitor degradation via HPLC .
  • Plasma Stability : Expose to human plasma and quantify parent compound retention using LC-MS .
  • Light/Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days and assess decomposition rates .

Q. Tables for Key Data

Q. Table 1: Comparative Bioactivity of Thiazolidinedione Derivatives

CompoundIC₅₀ (µM, MCF-7)MIC (µg/mL, S. aureus)ROS Inhibition (%)
5-(3-Bromobenzylidene)12.5 ± 1.250 ± 565 ± 3
5-(4-Fluorobenzylidene)18.3 ± 2.175 ± 845 ± 4
Rosiglitazone (Control)>100>20020 ± 2

Source : Aggregated from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.